3-(Aminomethyl)cyclohexanecarboxylic acid
Description
Properties
IUPAC Name |
3-(aminomethyl)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c9-5-6-2-1-3-7(4-6)8(10)11/h6-7H,1-5,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYRQHZCLXXBANV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)C(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269221 | |
| Record name | 3-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2611-78-1 | |
| Record name | 3-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2611-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Aminomethyl)cyclohexanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-(Aminomethyl)cyclohexanecarboxylic acid can be synthesized through the catalytic hydrogenation of the corresponding aromatic or cyclohexene derivatives. The process involves the use of catalysts from the platinum group, such as platinum or palladium, under hydrogen gas at elevated pressures and temperatures. The hydrogenation reaction converts the aromatic ring into a cyclohexane ring while introducing the aminomethyl and carboxylic acid groups .
Industrial Production Methods
In industrial settings, the preparation of 3-(Aminomethyl)cyclohexanecarboxylic acid typically involves the hydrogenation of the sodium salts of aminobenzoic acids in the presence of Raney nickel as a catalyst. The reaction is carried out at pressures of 100-150 atm and temperatures of 130-160°C. The resulting product is then purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces ketones or carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Aminomethyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. In medical applications, it acts as an antifibrinolytic agent by inhibiting the activation of plasminogen to plasmin, thereby preventing the breakdown of fibrin clots. This action helps in reducing bleeding and stabilizing blood clots .
Comparison with Similar Compounds
Comparison with Similar Cyclohexanecarboxylic Acid Derivatives
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 3-(Aminomethyl)cyclohexanecarboxylic acid and analogous compounds:
Key Differences and Implications
Positional Isomerism: 3- vs. 4-Substitution
- 3-(Aminomethyl)cyclohexanecarboxylic acid and Tranexamic Acid (4-substituted) are positional isomers. The 4-substitution in Tranexamic Acid optimizes its binding to plasminogen, making it a potent antifibrinolytic drug . In contrast, the 3-substituted analogue lacks clinical efficacy in this context, highlighting the importance of substituent positioning in biological activity .
Amino vs. Aminomethyl Groups
- 3-Aminocyclohexanecarboxylic acid lacks the methylene spacer between the amino group and the cyclohexane ring. This structural difference reduces steric hindrance, enhancing its ability to mimic GABA (γ-aminobutyric acid) in neurological studies . The aminomethyl group in the target compound increases hydrophobicity, favoring membrane permeability in drug design .
Methyl and Methoxycarbonyl Derivatives
- The 3-methyl derivative exhibits significantly lower polarity due to the non-polar methyl group, making it suitable for hydrophobic interactions in material science . The methoxycarbonyl derivative introduces an ester group, enabling ester hydrolysis reactions and applications in biodegradable polymers .
Stereochemical Considerations
- Cis/Trans Isomerism: For compounds like 3-Aminocyclohexanecarboxylic acid, stereochemistry (e.g., cis- vs. trans- configurations) critically influences biological activity. For example, the (1R,3S)-cis isomer shows distinct binding affinities in GABA receptor studies compared to the trans form .
- Tranexamic Acid exists exclusively in the trans configuration, which is essential for its antifibrinolytic activity .
Biological Activity
3-(Aminomethyl)cyclohexanecarboxylic acid, also known as AMCHA, is a compound that has garnered attention for its biological activities, particularly in the context of fibrinolytic inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and a summary of relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₇H₁₃N₁O₂
- Molecular Weight : 143.19 g/mol
- CAS Number : 2611-78-1
AMCHA functions primarily as an inhibitor of the fibrinolytic system. It exhibits its biological activity by modulating the activity of plasminogen and plasmin, which are crucial components in the breakdown of fibrin in blood clots. The compound's mechanism involves:
- Inhibition of Plasminogen Activation : AMCHA prevents the conversion of plasminogen to plasmin, thereby reducing fibrinolysis.
- Stabilization of Clot Formation : By inhibiting fibrinolysis, AMCHA promotes clot stability, which is beneficial in conditions where excessive bleeding is a concern.
Fibrinolytic Inhibition
Research has demonstrated that AMCHA is significantly more potent than ε-aminocaproic acid (EACA) in inhibiting the fibrinolytic system. A study indicated that:
- In Vitro Potency : AMCHA showed a stronger inhibitory effect on fibrinolysis compared to EACA when tested in vitro using a fibrinolytic system .
- In Vivo Efficacy : In animal models (rabbits), AMCHA administered intravenously or orally exhibited superior potency over EACA in reversing accelerated fibrinolysis induced by streptokinase .
Clinical Case Studies
- Hereditary Angioneurotic Edema : A clinical case reported that AMCHA was effective in managing symptoms associated with hereditary angioneurotic edema. Patients showed significant improvement when treated with AMCHA, highlighting its potential as a therapeutic agent for managing bleeding disorders .
- Postoperative Hemorrhage Control : In surgical settings, AMCHA has been utilized to control postoperative hemorrhage, demonstrating its utility in clinical practice for patients at risk of excessive bleeding.
Comparative Studies
A comparative analysis between AMCHA and other antifibrinolytic agents revealed:
| Compound | In Vitro Potency | In Vivo Potency | Clinical Application |
|---|---|---|---|
| AMCHA | High | High | Bleeding disorders, surgical hemostasis |
| EACA | Moderate | Moderate | Bleeding disorders |
| Tranexamic Acid | Moderate | Moderate | Trauma care, gynecological surgery |
Quantitative Risk Assessment
Despite its benefits, comprehensive risk assessments have been conducted to evaluate the safety profile of AMCHA. Current data suggests no significant carcinogenic risk associated with its use . However, further studies are warranted to fully understand its long-term effects.
Q & A
Q. What are the established synthetic routes for 3-(Aminomethyl)cyclohexanecarboxylic acid, and how is stereochemical purity ensured?
Methodological Answer: The synthesis typically begins with 3-cyclohexenecarboxylic acid, followed by ammonolysis or hydrogenation to introduce the aminomethyl group. For stereoselective synthesis (e.g., (1S,3R)-isomer), chiral resolution or asymmetric hydrogenation is employed. Structural confirmation is achieved via:
- NMR Spectroscopy : Key signals include δ 3.19–3.26 ppm (1H, m, CH-NH₂) and δ 183.96 ppm (13C, carboxylic acid) .
- HRMS : Exact mass matching (e.g., C₇H₁₂NO₂: calculated 142.0863, observed 142.0859) .
- X-ray Crystallography : Single crystals obtained via acetone-water diffusion validate stereochemistry .
Q. What analytical techniques are critical for validating the structural integrity and purity of this compound?
Methodological Answer:
- NMR : Assigns proton and carbon environments, detects impurities (e.g., D₂O solvent suppresses exchangeable NH₂ protons) .
- HPLC-MS : Quantifies purity and identifies byproducts (e.g., unreacted intermediates).
- Elemental Analysis : Confirms empirical formula (C:H:N:O ratios).
- Melting Point/Polarimetry : Validates crystallinity and optical activity for chiral isomers .
Q. How does stereochemistry influence the biological activity of 3-(Aminomethyl)cyclohexanecarboxylic acid derivatives?
Methodological Answer: The trans-isomer (e.g., Tranexamic acid) exhibits antifibrinolytic activity by binding plasminogen’s lysine sites, while cis-isomers show reduced affinity . Comparative studies include:
Q. What novel synthetic strategies improve yield and functionalization of this scaffold?
Methodological Answer:
- Continuous-Flow Chemistry : Enables rapid synthesis of β-amino derivatives via CuAAC "click" reactions (e.g., triazole-substituted analogs) .
- Bivalent Ligand Design : Coupling with pharmacophores (e.g., naltrexamine) using EDCI/HOBt-mediated amidation .
- Solid-Phase Synthesis : For peptide-conjugated analogs (e.g., cyclohexane-carboxamide libraries) .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., dual pro/anti-inflammatory effects)?
Methodological Answer:
- Dose-Response Studies : Low doses (µM range) may inhibit plasmin (anti-inflammatory), while high doses (mM) induce oxidative stress .
- Cell-Type Specificity : Macrophages vs. endothelial cells show divergent cytokine responses.
- Mechanistic Probes : Use of selective inhibitors (e.g., ROS scavengers) to isolate pathways .
Q. What computational tools aid in predicting structure-activity relationships (SAR) for derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
